1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione
Description
Properties
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-8-16(9-7-11)10-17-13-5-3-2-4-12(13)14(18)15(17)19/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYUSLHSUTUBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives can act as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, affecting a broad range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to participate in binding interactions with enzymes such as cytochrome P450, which plays a role in its metabolism. Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses and biochemical processes.
Cellular Effects
The effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of neurotransmitters such as glutamate and acetylcholine in the brain, which are associated with learning and memory
Molecular Mechanism
At the molecular level, 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cognitive function and neurotransmitter levels. At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown. The compound’s metabolism can affect metabolic flux and the levels of metabolites in the body, influencing its overall biochemical activity.
Transport and Distribution
Within cells and tissues, 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical effects.
Biological Activity
1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is a synthetic compound belonging to the indole derivatives class. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the piperidine moiety enhances its interaction with biological targets, making it a subject of interest for drug discovery and development.
Chemical Structure and Properties
The chemical structure of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione can be represented as follows:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- CAS Number : 1631471
This compound features an indole core substituted with a piperidine ring, which is known to influence its biological properties significantly.
The mechanism of action for 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione involves:
- Receptor Interaction : The indole nucleus can bind to various receptors and enzymes, modulating their activity. This may involve inhibition or activation of specific pathways that affect cellular processes such as replication or transcription.
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The compound exhibited low inhibitory activity towards CYP450 enzymes except for CYP2C9 and CYP3A4, indicating a favorable pharmacokinetic profile.
Biological Activity
Research indicates that 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione possesses several biological activities:
Anticancer Properties
Studies have demonstrated that indole derivatives exhibit anticancer effects by inducing apoptosis in cancer cells. The specific activity of this compound in various cancer cell lines needs further exploration through in vitro and in vivo studies.
Neuroprotective Effects
Due to its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that it may effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 5-Methylindole | Lacks piperidine substitution | Less complex; limited biological activity |
| Indole-2,3-dione | Basic structure without additional substitutions | Known for some biological activities |
| 1-[(4-Chlorophenyl)methyl]indole-2,3-dione | Contains a chlorophenyl group | Exhibits different receptor binding profiles |
Study 1: Neuroprotective Potential
A recent study highlighted the potential of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione as a neuroprotective agent. In vitro assays demonstrated significant inhibition of AChE activity, suggesting its utility in Alzheimer's treatment .
Study 2: Anticancer Activity
In another investigation, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with further studies needed to elucidate the underlying mechanisms.
Scientific Research Applications
Biological Activities
The compound has been associated with several biological activities:
- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication and may serve as potential antiviral agents.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival.
Case Study 1: Anticancer Activity
In a study examining the effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione on cancer cell lines, researchers observed significant cytotoxic effects against various types of cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. The IC50 values for different cancer cell lines ranged from 5 to 20 µM, indicating potent activity against these cells.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results demonstrated that treatment with 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione led to improved cognitive function and reduced neuronal damage. The compound was shown to increase levels of neurotransmitters like acetylcholine and glutamate, suggesting its potential use in treating conditions such as Alzheimer's disease.
Biochemical Pathways and Metabolism
The metabolism of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione involves several biochemical pathways:
- Cytochrome P450 Interaction : The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and breakdown. This interaction is crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Comparison with Similar Compounds
Impact of Substituent Position and Type
- 5-Sulfonyl Derivatives (Compounds 26–28): The sulfonyl group at position 5 is critical for SARS-CoV 3CLpro inhibition, enabling binding to the S2 pocket .
- N1-Mannich Base Derivatives: Compounds like the morpholinomethyl and diethylaminomethyl analogs () exhibit antimicrobial activity, likely due to increased membrane permeability from the basic amine groups. The target compound’s 4-methylpiperidinyl group may similarly enhance bioavailability but requires empirical validation.
- N1-Arylalkyl Derivatives (e.g., 4-chlorobenzyl) : Bulky substituents like benzyl or chlorobenzyl () may improve target affinity via π-π stacking or hydrophobic interactions, but their antiviral efficacy remains untested.
Preparation Methods
Core Synthesis of Indole-2,3-dione Derivatives
The indole-2,3-dione (isatin) scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclization of substituted anilines with hydroxylamine derivatives under acidic conditions . For example, 4-substituted anilines react with hydroxylamine hydrochloride in concentrated hydrochloric acid, followed by cyclization in concentrated sulfuric acid at elevated temperatures (65–80°C) to yield 5-substituted indole-2,3-diones in 67–80% yields . This method is adaptable to unsubstituted indole-2,3-dione by omitting the 4-substituent.
Key reaction parameters:
-
Reagents : Hydroxylamine hydrochloride, concentrated HCl/H₂SO₄.
-
Conditions : 100°C for hydroxylamine adduct formation, 65–80°C for cyclization.
The Mannich reaction enables concurrent introduction of the methylene linker and piperidine group. Indole-2,3-dione reacts with formaldehyde and 4-methylpiperidine in acidic or neutral conditions to form the desired product . This method mirrors Fischer indole synthesis strategies, where ketones are functionalized via hydrazone intermediates .
Hypothetical Protocol :
-
Combine indole-2,3-dione (1.0 eq), 4-methylpiperidine (1.2 eq), and paraformaldehyde (1.5 eq) in acetic acid.
-
Heat at 80°C for 12 hours.
-
Neutralize with aqueous NaOH and extract with ethyl acetate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate).
Advantages :
-
Avoids pre-synthesis of alkyl halides.
-
Higher atom economy.
Alternative Routes via Spirocyclic Intermediates
Recent advances in spirocyclic indole derivatives suggest a route involving cyclocondensation of indole-2,3-dione with 4-methylpiperidine derivatives. For example, spiro[indole-3,3'-piperidine] structures have been synthesized via BF₃·Et₂O-catalyzed cyclization of hydrazones . Adapting this method, the target compound could be obtained by:
-
Forming a hydrazone from indole-2,3-dione and 4-methylpiperidine-1-carbohydrazide.
-
Cyclizing under acidic conditions (e.g., BF₃·Et₂O in AcOH) .
Key Considerations :
-
Steric and electronic effects of the piperidine substituent.
-
Compatibility of cyclization conditions with the methyl group.
Comparative Analysis of Synthetic Strategies
| Method | Yield | Complexity | Purification Needs |
|---|---|---|---|
| Direct Alkylation | Moderate | Low | Recrystallization |
| Mannich Reaction | High | Moderate | Column Chromatography |
| Spirocyclic Intermediate | Low | High | Multiple Steps |
Optimal Pathway : The Mannich reaction offers a balance of yield and simplicity, though direct alkylation may be preferable for large-scale synthesis due to fewer side products .
Spectroscopic Characterization and Validation
Successful synthesis requires validation via:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving indole-2,3-dione (isatin) derivatives and 4-methylpiperidine. A common approach includes:
Alkylation : Reacting isatin with a methylating agent (e.g., methyl iodide) to introduce the methylpiperidinyl moiety.
Nucleophilic Substitution : Using coupling reagents like EDCI/HOBt to attach the 4-methylpiperidine group to the indole scaffold.
- Critical Parameters : Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly influence reaction efficiency. Yields are typically optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern on the indole and piperidine rings. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected at m/z 287.16).
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and N–H indole vibrations (~3400 cm) .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Methyl substitution at the 4-position of piperidine enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with 4-ethylpiperidine analogs show reduced activity, suggesting steric hindrance limits target binding .
- Experimental Design : Synthesize analogs with varied substituents (e.g., 4-ethyl, 4-fluoro) and test in vitro against CNS targets (e.g., serotonin receptors). Use molecular docking to correlate steric/electronic effects with binding affinity .
Q. What strategies address contradictions in reported cytotoxicity data for this compound?
- Methodological Answer :
- Data Reconciliation :
Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hrs).
Solubility Optimization : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts.
Validation : Cross-validate results with orthogonal assays (e.g., MTT vs. apoptosis markers like caspase-3).
- Case Study : Discrepancies in IC values (e.g., 10 μM vs. 50 μM) may arise from differences in mitochondrial activity assays .
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., C-3 carbonyl).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability.
- Validation : Compare predicted reaction pathways (e.g., nucleophilic attack at C-2) with experimental LC-MS data .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
